molecular formula C23H26N2O4 B1403936 (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate CAS No. 333782-65-3

(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate

Cat. No. B1403936
M. Wt: 394.5 g/mol
InChI Key: FVVUTWFORVBLCE-UZLBHIALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances and describes the precise chemical makeup and structure of the molecule.



Synthesis Analysis

Synthesis analysis involves studying how the compound is made. This could involve a variety of chemical reactions, and often requires specialized knowledge in organic chemistry.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could involve predicting possible reactions based on the functional groups present in the molecule, or it could involve experimental studies to observe which reactions occur.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure, or they can be measured experimentally.


Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic compounds, integral to many biological processes and pharmaceuticals, have been synthesized using (3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate derivatives. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been utilized to create a variety of heterocyclic compounds including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These compounds find applications in pharmaceuticals and as chemical intermediates (Bacchi et al., 2005).

Asymmetric Synthesis of Alkaloids

Asymmetric syntheses involving the derivative have paved the way for creating complex structures like heteroyohimbine, yohimbine, and related alkaloids, which are significant due to their pharmacological properties. Techniques like asymmetric intramolecular Michael reaction and stereoselective conversions have been crucial in these syntheses, highlighting the derivative's role in creating structurally intricate and biologically significant molecules (Hirai et al., 1992).

Enantioselective Processes in Drug Synthesis

The derivative plays a role in enantioselective processes for synthesizing drugs like CGRP receptor inhibitors. The development of such stereoselective synthesis routes is essential for drug efficacy and safety, demonstrating the derivative's importance in creating therapeutically relevant molecules with high stereochemical precision (Cann et al., 2012).

Synthesis of Insecticides

The compound's derivatives have been used in synthesizing pyridine derivatives with insecticidal activities. The creation of such derivatives opens pathways to new, potentially more efficient and environmentally friendly insecticides, showcasing the derivative’s versatility and potential in agricultural applications (Bakhite et al., 2014).

Crystal Structure Analysis

Detailed crystal structure analyses of molecules containing the derivative have been conducted to understand their molecular interactions and stability better. Such studies are crucial for the development of new materials and drugs, as they provide insights into the molecular geometry and interaction patterns that can define a compound's physical properties and biological activity (Ullah & Stoeckli-Evans, 2021).

Safety And Hazards

Researchers would also study the compound’s safety and potential hazards. This could involve studying its toxicity, potential for causing an allergic reaction, and environmental impact.


Future Directions

Finally, researchers might suggest future directions for research. This could involve suggesting potential applications for the compound, or suggesting further studies to better understand its properties or biological activity.


Please note that this is a general guide, and the specific steps might vary depending on the nature of the compound and the goals of the research. For a specific compound like “(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate”, you would need to consult the relevant scientific literature or experts in the field.


properties

IUPAC Name

methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-12-25-13-10-16(20(15-25)23(27)29-3)5-8-22(26)18-9-11-24-21-7-6-17(28-2)14-19(18)21/h1,6-7,9,11,14,16,20H,5,8,10,12-13,15H2,2-3H3/t16-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVUTWFORVBLCE-UZLBHIALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)OC)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)OC)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856609
Record name Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate

CAS RN

333782-65-3
Record name Methyl (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-(prop-2-yn-1-yl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate
Reactant of Route 5
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate
Reactant of Route 6
(3R,4R)-Methyl 4-(3-(6-methoxyquinolin-4-yl)-3-oxo-propyl)-1-(prop-2-ynyl)piperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.